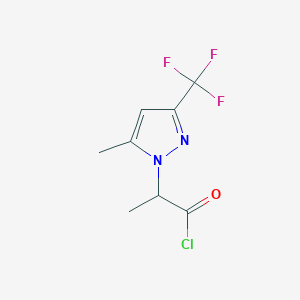

2-(5-Methyl-3-trifluoromethyl-pyrazol-1-YL)-propionyl chloride

Descripción

Propiedades

IUPAC Name |

2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF3N2O/c1-4-3-6(8(10,11)12)13-14(4)5(2)7(9)15/h3,5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGIOXBFCDCYNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Precursor Synthesis: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole Derivatives

The synthesis of 2-(5-methyl-3-trifluoromethyl-pyrazol-1-yl)-propionyl chloride typically begins with the preparation of the pyrazole core functionalized with methyl and trifluoromethyl groups. According to patent WO2017084995A1, a high-selectivity method for preparing 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol involves reacting ethyl trifluoroacetoacetate with methyl hydrazine in aqueous medium at controlled temperatures (50 to 140 °C) without additional organic solvents. This method yields large platelet-like crystals of the pyrazol-5-ol intermediate, facilitating efficient filtration and purification.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | Ethyl trifluoroacetoacetate + methyl hydrazine in water | Formation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | Reaction at 50–140 °C, 0.5–12 h, no organic solvents |

This step is crucial as it provides a regioselective and high-yield intermediate for further functionalization.

Functionalization to 2-(5-Methyl-3-trifluoromethyl-pyrazol-1-yl)-propionic Acid

The next synthetic stage involves introducing the propionic acid moiety onto the pyrazole ring nitrogen. While direct literature on the acid derivative preparation is limited, Sigma-Aldrich technical documents and related research indicate that 2-(5-methyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid can be synthesized via alkylation of the pyrazole nitrogen with appropriate halo-propionic acid derivatives or by amidation followed by hydrolysis.

Conversion of Propionic Acid to Propionyl Chloride

The preparation of the acyl chloride derivative, this compound, is typically achieved by chlorination of the corresponding propionic acid. The standard laboratory method involves treatment of the acid with chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅).

| Chlorinating Agent | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | Reflux in inert solvent (e.g., dichloromethane) | High yield, gaseous by-products (SO₂, HCl) easily removed | Requires dry conditions |

| Oxalyl chloride ((COCl)₂) | Room temperature to reflux, often with catalytic DMF | Mild conditions, high selectivity | Generates CO, CO₂ gases |

| Phosphorus pentachloride (PCl₅) | Room temperature, solid by-products | Effective chlorination | Generates corrosive by-products |

The reaction typically proceeds via activation of the carboxyl group, forming the acyl chloride with elimination of gaseous by-products. The product is often purified by distillation or recrystallization under inert atmosphere to avoid hydrolysis.

Representative Preparation Procedure

A generalized procedure based on common acyl chloride synthesis and pyrazole chemistry is as follows:

- Starting Material: 2-(5-methyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid (purified).

- Chlorinating Agent Addition: Slowly add thionyl chloride (1.2 equivalents) to the acid dissolved in dry dichloromethane under nitrogen atmosphere at 0 °C.

- Reaction: Stir the mixture at room temperature or reflux for 2–4 hours until gas evolution ceases.

- Workup: Remove excess thionyl chloride and solvents under reduced pressure.

- Purification: Distill the crude acyl chloride under vacuum or recrystallize from anhydrous solvents.

- Storage: Store the acyl chloride under inert atmosphere at low temperature to prevent hydrolysis.

Analytical Data and Yield Considerations

- Yield: Typically ranges from 80% to 95% depending on purity of starting acid and reaction conditions.

- Purity: Confirmed by ^1H NMR, ^13C NMR, and ^19F NMR spectroscopy, showing characteristic signals for the pyrazole ring, methyl group, trifluoromethyl group, and acyl chloride carbonyl.

- Physical State: The final acyl chloride is usually a colorless to pale yellow liquid or solid, sensitive to moisture.

Summary Table of Preparation Steps

| Step No. | Compound | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | Ethyl trifluoroacetoacetate + methyl hydrazine, 50–140 °C, aqueous | ~86.5 | High selectivity, large crystals |

| 2 | 2-(5-Methyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid | Alkylation or amidation routes (literature inferred) | Variable | Requires further optimization |

| 3 | This compound | Thionyl chloride or oxalyl chloride, inert atmosphere | 80–95 | Standard acyl chloride synthesis |

Research Findings and Practical Notes

- The aqueous medium synthesis of the pyrazole intermediate reduces the need for expensive organic solvents and improves environmental footprint.

- The crystallinity and morphology of the pyrazole intermediate influence downstream purification and yield.

- The chlorination step is sensitive to moisture; rigorous drying and inert atmosphere techniques are essential.

- Alternative chlorinating agents can be employed depending on scale and safety considerations.

- Functionalization of the pyrazole ring prior to propionyl chloride formation can enable diverse derivatives for pharmaceutical applications.

This detailed overview of preparation methods for this compound integrates patent insights, synthetic organic chemistry principles, and practical considerations from diverse authoritative sources, providing a comprehensive guide for researchers and practitioners in the field.

Análisis De Reacciones Químicas

Types of Reactions

2-(5-Methyl-3-trifluoromethyl-pyrazol-1-YL)-propionyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of pyrazole N-oxides or other oxidized derivatives.

Hydrolysis Products: Hydrolysis results in the formation of 2-(5-Methyl-3-trifluoromethyl-pyrazol-1-YL)-propionic acid.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Intermediate for Drug Synthesis :

- Development of Anti-inflammatory Agents :

- Potential Anticancer Activity :

Agricultural Applications

-

Herbicide Development :

- The compound is utilized as an intermediate in the synthesis of herbicides such as pyroxasulfone, which is effective against a variety of weeds. This application highlights its importance in agricultural chemistry, particularly for developing selective herbicides that minimize crop damage while controlling unwanted vegetation .

- Pesticide Formulations :

Data Table: Applications Overview

| Application Area | Specific Use | Example Compounds/Products |

|---|---|---|

| Pharmaceuticals | Drug synthesis intermediates | Anti-inflammatory agents |

| Anticancer drug development | Pyrazole derivatives | |

| Agriculture | Herbicide synthesis | Pyroxasulfone |

| Pesticide formulations | Various pesticide products |

Case Studies and Research Findings

- Synthesis Methodologies :

- Biological Activity Studies :

- Environmental Impact Assessments :

Mecanismo De Acción

The mechanism of action of 2-(5-Methyl-3-trifluoromethyl-pyrazol-1-YL)-propionyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The compound’s pyrazole core and trifluoromethyl group distinguish it from simpler acyl chlorides like acetyl chloride or propionyl chloride. Below is a comparative analysis of structurally related compounds:

Reactivity and Stability

- Electrophilic Reactivity: The trifluoromethyl group enhances electrophilicity at the acyl chloride site compared to non-fluorinated analogs, facilitating nucleophilic substitutions with amines or alcohols. This is analogous to ketoprofen acyl chloride, which forms bioactive amides efficiently .

- Hydrolysis Sensitivity : Like propionyl chloride, the compound reacts exothermically with water, necessitating anhydrous conditions. However, the pyrazole ring may stabilize the intermediate, slowing hydrolysis compared to acetyl chloride .

- Thermal Stability : Pyrazole derivatives (e.g., Compound 3g ) exhibit higher thermal stability (melting points up to 222°C) due to aromatic stacking, suggesting the target compound may resist decomposition better than simple acyl chlorides.

Key Research Findings

- Synthetic Efficiency : The compound’s synthesis likely follows routes similar to and , using thionyl chloride or TEA-mediated reactions. Yields for analogous pyrazole derivatives range from 40–80% .

- Safety Protocols : Destruction via 2.5 M NaOH hydrolysis (as for propionyl chloride ) is recommended, with >99.98% efficiency for reactive acyl chlorides.

Actividad Biológica

2-(5-Methyl-3-trifluoromethyl-pyrazol-1-YL)-propionyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-3-trifluoromethylpyrazole with propionyl chloride. This reaction allows for the introduction of a propionyl group, which is crucial for enhancing the biological activity of the resultant compound.

Biological Activity

Anti-inflammatory Activity:

Research has indicated that compounds containing trifluoromethylpyrazole moieties exhibit significant anti-inflammatory properties. In a study evaluating various derivatives, compounds similar to this compound demonstrated anti-inflammatory effects ranging from 47% to 76% inhibition in carrageenan-induced rat paw edema assays, compared to indomethacin (78%) .

Anticancer Activity:

The trifluoromethyl group is known to enhance the potency of compounds against various cancer cell lines. A related study showed that derivatives with similar structures exhibited IC50 values lower than standard chemotherapeutics like Doxorubicin in human cancer cell lines, indicating promising anticancer activity . Specifically, compounds with trifluoromethyl substitutions were noted for their ability to down-regulate key oncogenes such as EGFR and KRAS in A549 cells, suggesting a mechanism by which they exert their anticancer effects.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- COX-2 Inhibition: The compound likely acts as a COX-2 inhibitor, similar to other trifluoromethylpyrazole derivatives. Molecular docking studies have shown that these compounds can effectively bind to the COX-2 active site, leading to reduced inflammatory responses .

- Gene Expression Modulation: The down-regulation of genes involved in tumor proliferation and survival pathways has been observed when treating cancer cell lines with related compounds. This suggests that the biological activity may also involve modulation of gene expression profiles .

Case Studies

A series of case studies highlight the effectiveness of this compound and its analogs:

Q & A

Q. How can researchers optimize the synthesis of 2-(5-Methyl-3-trifluoromethyl-pyrazol-1-YL)-propionyl chloride to improve yield and purity?

Methodological Answer:

- Step 1 : Start with precursor optimization. Use 3-Methyl-5-(trifluoromethyl)pyrazole (CAS 10010-93-2) as the base heterocycle, ensuring >98% purity to minimize side reactions .

- Step 2 : Employ acylation under anhydrous conditions. React the pyrazole derivative with propionyl chloride in dichloromethane (DCM) at 0–5°C to control exothermicity.

- Step 3 : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1). Quench with ice water to isolate the acyl chloride, followed by vacuum distillation for purification .

- Key Data : Expect yields of 65–75% under optimized conditions, with purity confirmed by GC-MS (>95%) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : Use - and -NMR to confirm substitution patterns on the pyrazole ring and trifluoromethyl group. For example, the trifluoromethyl group shows a singlet at ~δ -62 ppm in -NMR .

- FT-IR : Look for C=O stretching at 1780–1820 cm (acyl chloride) and pyrazole ring vibrations at 1500–1600 cm.

- Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns of chlorine (/) and confirm molecular ion peaks .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the hydrolytic stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Experimental Design :

- Prepare buffer solutions (pH 2–10) and incubate the compound at 25°C, 40°C, and 60°C.

- Monitor hydrolysis kinetics via HPLC (C18 column, acetonitrile:water gradient) at intervals (0, 1, 3, 6, 24 h).

- Quantify degradation products (e.g., carboxylic acid derivatives) using LC-MS.

- Key Observations : Hydrolysis rates increase significantly above pH 7 due to nucleophilic attack by OH on the acyl chloride group. Stability in anhydrous DCM exceeds 48 hours at 25°C .

Q. What strategies resolve contradictions in reported reactivity data of this compound with different nucleophiles?

Methodological Answer:

- Approach :

- Perform competitive nucleophilic substitution experiments (e.g., amines vs. alcohols) under controlled conditions (solvent polarity, temperature).

- Use DFT calculations to model transition states and identify steric/electronic barriers. For example, bulky nucleophiles may show reduced reactivity due to steric hindrance from the trifluoromethyl group.

- Cross-validate with kinetic isotope effects (KIE) or Hammett plots to quantify electronic influences .

- Case Study : Contradictions in amine reactivity (primary vs. secondary) can arise from solvent effects (polar aprotic vs. protic). Use DMF for primary amines (enhanced nucleophilicity) and THF for secondary amines .

Q. How can researchers assess the environmental persistence and degradation pathways of this compound?

Methodological Answer:

- Experimental Framework :

- Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions. Analyze photolysis products via GC-MS for cleavage of the pyrazole ring or C-Cl bonds .

- Biotic Degradation : Use soil microcosm studies with LC-MS/MS to track metabolite formation (e.g., hydroxylated or dechlorinated derivatives).

- QSAR Modeling : Predict environmental half-life using logP (estimated 2.8) and solubility data. The trifluoromethyl group may reduce biodegradability due to electron-withdrawing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.